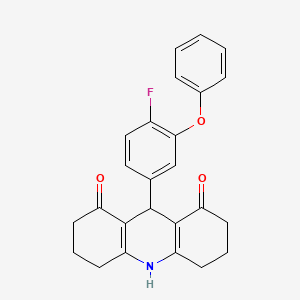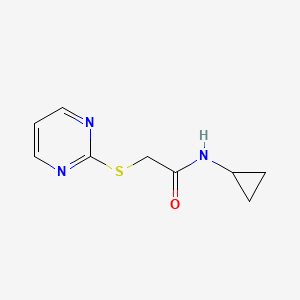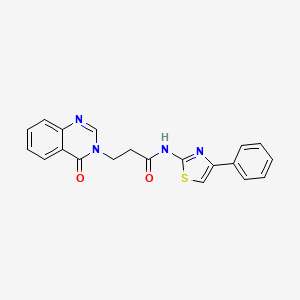
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
説明
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as FLAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLAP is a member of the acridinedione family, which has been extensively studied for their biological activities.
作用機序
The mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood. However, it is believed that 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione inhibits the activity of COX-2 by binding to its active site. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to interact with Aβ peptides, preventing their aggregation. The protective effect of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione on dopaminergic neurons is thought to be due to its antioxidant properties.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have various biochemical and physiological effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to reduce the levels of Aβ peptides in the brain, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is relatively easy to synthesize and purify. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to have low toxicity in animal studies. However, one limitation of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is not very water-soluble, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione.
将来の方向性
For the study of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include investigating its potential therapeutic applications in other diseases, developing more water-soluble derivatives, and further understanding its mechanism of action.
科学的研究の応用
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. Inhibition of COX-2 has been linked to a reduced risk of various types of cancer. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to Parkinson's disease.
特性
IUPAC Name |
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-13-12-15(14-22(17)30-16-6-2-1-3-7-16)23-24-18(8-4-10-20(24)28)27-19-9-5-11-21(29)25(19)23/h1-3,6-7,12-14,23,27H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZNOSAAASSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358017 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B3448278.png)
![3-[1-[(4-hydroxybenzoyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3448289.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3448305.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448324.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3448331.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3448336.png)

![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448349.png)

![2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide](/img/structure/B3448355.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3448377.png)